N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
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Overview
Description
N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a benzimidazole moiety, and a hydrazide functional group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide derivative.
Schiff Base Formation: Finally, the hydrazide derivative is condensed with 4-tert-butylbenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
- **N’-[(E)-(2-Bromophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
- **N’-[(E)-(4-Chlorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
Uniqueness
The uniqueness of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide lies in its specific configuration (Z-isomer) and the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C27H27ClN4OS |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H27ClN4OS/c1-27(2,3)21-12-8-19(9-13-21)16-29-31-25(33)18-34-26-30-23-6-4-5-7-24(23)32(26)17-20-10-14-22(28)15-11-20/h4-16H,17-18H2,1-3H3,(H,31,33)/b29-16- |
InChI Key |
OCMXEBPWBDKLKG-MWLSYYOVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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